Cas no 5542-63-2 ((2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one)
5542-63-2 structure
Product Name:(2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
CAS-nummer:5542-63-2
MF:C14H17ClN2O
MW:264.750582456589
CID:1593619
PubChem ID:809660
Update Time:2025-04-21
(2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- 2-propen-1-one, 3-(4-chlorophenyl)-1-(4-methyl-1-piperazinyl)-, (2E)-
- HMS2658H06
- CCG-10735
- 5542-63-2
- MLS000717104
- CHEMBL1701033
- BIM-0023346.P001
- 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone
- SMR000280071
- AKOS000523300
- AB00088218-01
- STK087417
-
- Inchi: 1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4+
- InChI-sleutel: SCWGFVNUJVKSPF-QPJJXVBHSA-N
- LACHT: ClC1C=CC(=CC=1)/C=C/C(N1CCN(C)CC1)=O
Berekende eigenschappen
- Exacte massa: 264.10311
- Monoisotopische massa: 264.1029409g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 303
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 23.6Ų
Experimentele eigenschappen
- PSA: 23.55
(2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one Gerelateerde literatuur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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